Bifonazole (1-[ (4-biphenylyl) phenylmethyl]-1H-imidazole) is a synthetic compound classified as an imidazole antifungal agent. [, , , , , , ] It plays a significant role in scientific research as a model compound for studying antifungal mechanisms, drug delivery systems, and the influence of chemical structure on biological activity.
Bifonazole is classified as an imidazole derivative and is recognized for its broad-spectrum antifungal activity. It is particularly effective against dermatophytes, yeasts, and some molds. The compound was patented in 1974 and gained approval for medical use in 1983. It is marketed under various trade names, including Canespor .
The synthesis of bifonazole can be achieved through several methods. A notable synthesis route involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride to produce 4-phenylbenzophenone. This intermediate is subsequently reduced using sodium borohydride to yield the corresponding alcohol. The halogenation of this alcohol with thionyl chloride leads to a chlorinated derivative, which is then reacted with imidazole to form bifonazole .
The synthesis can be summarized in the following steps:
This method allows for high yields and purity under controlled conditions, typically conducted at temperatures ranging from 25 °C to 65 °C .
Bifonazole has the chemical formula and a molar mass of approximately 310.40 g/mol. Its structure features a biphenyl moiety attached to an imidazole ring, which is critical for its antifungal activity. The compound exists as a racemic mixture, indicating that it contains equal amounts of two enantiomers .
The molecular structure can be represented as follows:
Bifonazole primarily undergoes reactions typical of imidazole derivatives, including nucleophilic substitutions and redox reactions. Its reactivity can be attributed to the presence of the imidazole ring, which can participate in various chemical transformations.
Key reactions include:
Bifonazole exhibits a dual mode of action against fungi:
These actions result in increased permeability of fungal cell membranes and ultimately lead to cell lysis.
Bifonazole exhibits several important physical and chemical properties:
Bifonazole is primarily used in dermatological formulations for treating fungal infections such as:
It is often formulated as topical creams or ointments for direct application on affected areas. Additionally, research continues into its potential applications against other pathogens due to its broad-spectrum antifungal activity .
Bifonazole, an imidazole-derived antifungal agent, primarily exerts its activity by inhibiting CYP51A1 (lanosterol 14-α demethylase), a cytochrome P450 enzyme essential for ergosterol biosynthesis. This enzyme catalyzes the oxidative removal of the 14α-methyl group of lanosterol, a critical step in converting lanosterol to ergosterol. Bifonazole binds to the heme iron atom in the active site of CYP51A1 via its imidazole nitrogen, blocking the enzyme’s ability to process oxygen and demethylate lanosterol [5] [6]. Biochemical studies reveal bifonazole’s high affinity for CYP51A1, with a Michaelis-Menten inhibition constant (Ki) of 68 nM in purified enzyme systems, demonstrating potency comparable to clinical aromatase inhibitors like letrozole (Ki = 13 nM) [1]. This inhibition depletes cellular ergosterol and causes accumulation of toxic methylated sterol intermediates (e.g., 14α-methylergosta-8,24(28)-dienol), disrupting membrane integrity [8].
Table 1: Inhibition Parameters of Bifonazole vs. Other Azoles
Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Source |
---|---|---|---|---|
Bifonazole | CYP51A1 | 270 | 68 | Human placental aromatase study [1] |
Letrozole | Aromatase | 10 | 13 | Human placental aromatase study [1] |
Fluconazole | CYP51A1 | 500–1000 | 150–300 | Clinical pharmacokinetics [6] |
Clotrimazole | CYP51A1 | 50–200 | 20–80 | Antimicrobial activity review [4] |
The blockade of CYP51A1 by bifonazole triggers a cascade of cellular disruptions due to ergosterol depletion. In fungi like Penicillium expansum, bifonazole exposure (≥0.1 μg/mL) reduces ergosterol content by >80%, leading to:
Table 2: Key Ergosterol Biosynthesis Intermediates Affected by Bifonazole
Sterol Intermediate | Accumulation Level | Biological Consequence |
---|---|---|
Lanosterol | ↑↑↑ | Substrate sequestration |
14α-Methylergosta-8,24(28)-dienol | ↑↑↑↑ | Membrane toxicity, growth arrest |
Zymosterol | ↓↓↓ | Impaired ergosterol maturation |
4,4-Dimethylzymosterol | ↑↑ | Altered membrane fluidity |
Bifonazole’s binding to cytochrome P450 enzymes involves conformational plasticity of the active site. Structural analyses (e.g., X-ray crystallography of CYP2B4-bifonazole complexes) reveal:
Bifonazole demonstrates species-dependent efficacy due to structural variations in CYP51 and membrane composition:
Table 3: Efficacy of Bifonazole Against Pathogenic Fungi
Fungal Pathogen | MIC Range (μg/mL) | Mechanistic Basis |
---|---|---|
Trichophyton rubrum | 0.03–0.12 | High CYP51A1 affinity; no efflux pumps |
Candida albicans | 0.5–2.0 | ERG11 overexpression; efflux activity |
Penicillium expansum | 0.1–0.5 | ROS-mediated apoptosis post-ergosterol depletion |
Malassezia furfur | 0.06–0.25 | Lipophilic adaptation to skin lipids |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7